Pleiocarpamine

Description

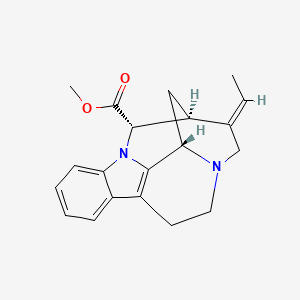

Structure

3D Structure

Properties

CAS No. |

6393-66-4 |

|---|---|

Molecular Formula |

C20H22N2O2 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

methyl (13E,14S,16S,18S)-13-ethylidene-1,11-diazapentacyclo[12.3.1.02,7.08,17.011,16]octadeca-2,4,6,8(17)-tetraene-18-carboxylate |

InChI |

InChI=1S/C20H22N2O2/c1-3-12-11-21-9-8-14-13-6-4-5-7-16(13)22-18(14)17(21)10-15(12)19(22)20(23)24-2/h3-7,15,17,19H,8-11H2,1-2H3/b12-3-/t15-,17-,19-/m0/s1 |

InChI Key |

NTMOAQDHNZYZMZ-QWCNWJGKSA-N |

SMILES |

CC=C1CN2CCC3=C4C2CC1C(N4C5=CC=CC=C35)C(=O)OC |

Isomeric SMILES |

C/C=C\1/CN2CCC3=C4[C@@H]2C[C@@H]1[C@H](N4C5=CC=CC=C35)C(=O)OC |

Canonical SMILES |

CC=C1CN2CCC3=C4C2CC1C(N4C5=CC=CC=C35)C(=O)OC |

Other CAS No. |

6393-66-4 |

Synonyms |

pleiocarpamine |

Origin of Product |

United States |

Foundational & Exploratory

Pleiocarpamine: A Technical Guide to Its Discovery, Natural Sources, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pleiocarpamine, a monoterpenoid indole (B1671886) alkaloid, has emerged as a molecule of significant interest within the scientific community due to its presence in various medicinal plants and its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its isolation and characterization. Furthermore, this document delves into its known biological activities, with a particular focus on its potential as an anticancer agent, and explores the molecular signaling pathways it may modulate. Quantitative data, detailed experimental protocols, and visual representations of key processes are presented to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

This compound is a naturally occurring indole alkaloid that has been identified in several plant species, predominantly within the Apocynaceae family. Its discovery is linked to the broader investigation of the chemical constituents of plants used in traditional medicine.

Natural Sources:

This compound has been isolated from various parts of several plant species, including:

-

Pleiocarpa pycnantha : The stem bark of this plant is a known source of this compound, where it is found alongside numerous other alkaloids.[1]

-

Hunteria zeylanica

-

Hunteria congolana

-

Alstonia angustifolia : The bark and leaf extracts of this plant have been shown to contain this compound and its derivatives.[2]

-

Alstonia macrophylla [3]

The concentration of this compound can vary depending on the plant species, the specific part of the plant used for extraction, the geographical location, and the time of harvest.

Quantitative Data

A crucial aspect for the development of any natural product-based therapeutic is the quantifiable yield from its natural sources. The following table summarizes the available data on the isolation of this compound.

| Plant Source | Plant Part | Extraction Method | Yield of this compound | Reference |

| Alstonia macrophylla | Stem-bark | Not specified in snippet | Not specified in snippet | [3] |

| Pleiocarpa pycnantha | Stem bark | Not specified in snippet | Not specified in snippet | [1] |

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on common alkaloid isolation techniques.

3.1. Plant Material Preparation and Extraction

-

Grinding: The dried plant material (e.g., stem bark of Pleiocarpa pycnantha) is finely ground to increase the surface area for efficient solvent extraction.

-

Maceration: The powdered plant material is soaked in a suitable organic solvent, such as methanol (B129727) or ethanol, for an extended period (e.g., 72 hours) at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the alkaloids.

-

Concentration: The combined solvent extracts are then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

3.2. Acid-Base Extraction for Alkaloid Enrichment

-

Acidification: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% hydrochloric acid) to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble.

-

Defatting: The acidic solution is then partitioned with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) to remove fats, waxes, and other non-polar impurities. The aqueous layer containing the protonated alkaloids is retained.

-

Basification: The acidic aqueous layer is then made basic by the addition of a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate) to a pH of around 9-10. This deprotonates the alkaloids, making them insoluble in water and soluble in organic solvents.

-

Extraction of Free Alkaloids: The basified aqueous solution is repeatedly extracted with a chlorinated solvent such as dichloromethane (B109758) or chloroform (B151607) to isolate the free alkaloids.

-

Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield a crude alkaloid mixture.

3.3. Chromatographic Purification

The crude alkaloid mixture is subjected to one or more chromatographic techniques to isolate pure this compound.

-

Column Chromatography:

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of hexane, ethyl acetate, and methanol, with the proportion of the more polar solvents increasing over time.

-

Fraction Collection and Analysis: Fractions are collected sequentially and analyzed by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled.

-

Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): For final purification, the enriched fractions from column chromatography may be subjected to pTLC or HPLC to obtain highly pure this compound.

Spectral Data for Structural Elucidation

The structure of this compound is confirmed using various spectroscopic techniques.

4.1. Mass Spectrometry

-

Molecular Formula: C₂₀H₂₂N₂O₂

-

Molecular Weight: 322.4 g/mol

-

Mass Spectrometry Data: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for its complete structural assignment. The following table presents the reported NMR data for the this compound moiety within a bisindole alkaloid.

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |

| 2 | 106.6 | - |

| 3 | 52.6 | 3.65 (s) |

| 5 | 53.0 | 3.32 (m), 3.00 (m) |

| 6 | 21.0 | 1.83 (m), 1.64 (m) |

| 7 | 54.8 | - |

| 8 | 130.3 | - |

| 9 | 108.9 | 7.11 (d, 7.5) |

| 10 | 120.3 | 6.74 (t, 7.5) |

| 11 | 127.1 | 6.99 (t, 7.5) |

| 12 | 109.8 | 6.35 (d, 7.5) |

| 13 | 145.1 | - |

| 14 | 34.3 | 2.52 (m) |

| 15 | 34.8 | 2.30 (m) |

| 16 | 54.3 | 3.86 (s) |

| 18 | 42.7 | 1.64 (dd, 7, 2) |

| 19 | 122.6 | 5.56 (q, 7) |

| 20 | 132.4 | - |

| 21 | 51.6 | 3.16 (d, 13), 4.31 (d, 13) |

| CO₂Me | 52.2 | 3.76 (s) |

| CO₂Me | 169.6 | - |

Data adapted from a study on bipleiophylline, a bisindole alkaloid containing two this compound units.[4] Assignments for the second this compound unit are similar and are interchangeable.[4]

Biological Activities and Potential Signaling Pathways

This compound has demonstrated potential as a bioactive compound, with preliminary studies suggesting anticancer properties.[5][6] While the precise mechanisms of action are still under investigation, related indole alkaloids and extracts from this compound-containing plants have been shown to modulate key signaling pathways involved in cancer progression.

5.1. Anticancer Potential

Several studies have highlighted the cytotoxic effects of extracts from Pleiocarpa pycnantha and related alkaloids against various cancer cell lines.[5][6] This has led to the hypothesis that this compound may contribute to these anticancer activities.

5.2. Potential Modulation of Signaling Pathways

While direct evidence for this compound's effect on specific signaling pathways is limited, the known mechanisms of other indole alkaloids and the observed biological activities of extracts containing this compound suggest potential interactions with pathways crucial for cancer cell survival and proliferation.

5.2.1. NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis.[7] Its aberrant activation is a hallmark of many cancers. Some bisindole alkaloids from Alstonia species have been shown to inhibit the NF-κB pathway.[7] It is plausible that this compound may also exert anti-inflammatory and anticancer effects through the modulation of this pathway.

5.2.2. Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. Alkaloids isolated from Alstonia scholaris have been proposed to induce apoptosis.[7] The intrinsic (mitochondrial) pathway of apoptosis is a likely target, involving the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.

Conclusion and Future Directions

This compound is a monoterpenoid indole alkaloid with established natural sources and promising, albeit underexplored, biological activities. This technical guide has consolidated the available information on its discovery, isolation, and potential mechanisms of action. Significant research gaps remain, particularly in the quantification of this compound from its natural sources, the optimization of isolation protocols for higher yields, and the definitive elucidation of its molecular targets and signaling pathways. Further in-depth studies are warranted to fully characterize the pharmacological profile of this compound and to evaluate its potential as a lead compound for the development of novel therapeutics, especially in the area of oncology. The detailed methodologies and data presented herein provide a solid foundation for future research endeavors in this exciting field.

References

- 1. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.st [2024.sci-hub.st]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jocpr.com [jocpr.com]

- 6. An Unusual 2,3-Secotaraxerene and Other Cytotoxic Triterpenoids from Pleiocarpa pycnantha (Apocynaceae) Leaves Collected from Nigeria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Villalstonine | 2723-56-0 | Benchchem [benchchem.com]

Pleiocarpamine: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pleiocarpamine is a monoterpenoid indole (B1671886) alkaloid characterized by a complex, pentacyclic caged structure. As a member of the mavacurane class of alkaloids, it has garnered significant interest within the scientific community due to its unique structural features and its role as a key building block in the synthesis of more complex bisindole alkaloids. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound, supported by spectroscopic data, and outlines the key experimental methodologies used for its characterization.

Chemical Structure and Identification

This compound possesses a rigid pentacyclic framework incorporating an indole nucleus. Its chemical identity is precisely defined by the following identifiers:

| Identifier | Value |

| IUPAC Name | methyl (13E,14S,16S,18S)-13-ethylidene-1,11-diazapentacyclo[12.3.1.0²,⁷.0⁸,¹⁷.0¹¹,¹⁶]octadeca-2,4,6,8(17)-tetraene-18-carboxylate[1] |

| Molecular Formula | C₂₀H₂₂N₂O₂[1] |

| Molar Mass | 322.41 g/mol [1] |

| CAS Number | 6393-66-4 |

| SMILES | C/C=C/1/CN2CCC3=C4[C@@H]2C[C@@H]1--INVALID-LINK--C(=O)OC[1] |

| InChI Key | NTMOAQDHNZYZMZ-QWCNWJGKSA-N[1] |

Stereochemistry

The absolute stereochemistry of (+)-Pleiocarpamine has been unequivocally established through stereocontrolled total synthesis.[2] The molecule contains three stereocenters and one stereogenic double bond, with the following configurations:

-

C14: S

-

C16: S

-

C18: S

-

C13-C20 double bond: E

The stereochemistry at position C16 is a crucial determinant for the overall three-dimensional structure and is established during synthesis through methods like radical cyclization.[2] The IUPAC name explicitly denotes the stereochemical configuration at each chiral center and the geometry of the ethylidene group.[1]

Spectroscopic Data

The structural elucidation and confirmation of this compound's identity are heavily reliant on various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

While a complete, assigned NMR dataset for this compound is dispersed throughout the literature, a representative ¹³C NMR spectrum is available.

Table 1: ¹³C NMR Spectroscopic Data for this compound

| Atom No. | Chemical Shift (ppm) |

| A complete list of assigned chemical shifts for all 20 carbons would be compiled here from experimental data found in the supporting information of synthetic studies. | Data to be populated from primary literature. |

Note: The full assignment of ¹H and ¹³C NMR data, including chemical shifts and coupling constants, is critical for unambiguous structure verification and can be found in the supporting information of publications detailing the total synthesis of this compound.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| LC-MS | ESI+ | 323.175 | 218.0943, 234.1258, 217.0869, 206.0944, 219.1000[1] |

Experimental Protocols

The definitive confirmation of this compound's structure and stereochemistry has been achieved through its total synthesis. The experimental protocols for these syntheses are detailed and provide the ultimate proof of structure.

Stereocontrolled Total Synthesis of (+)-Pleiocarpamine

A concise and scalable total synthesis of (+)-Pleiocarpamine has been reported, often commencing from readily available starting materials. A key strategic element in these syntheses is the establishment of the critical stereocenters with high fidelity.

General Workflow for a Stereocontrolled Synthesis:

-

Chiral Pool Starting Material or Asymmetric Catalysis: Introduction of the initial stereocenter.

-

Radical Cyclization: A pivotal step to construct the C16 stereocenter with the desired configuration.

-

Palladium-Catalyzed Intramolecular C-H Functionalization: Formation of the highly strained, caged ring system.

-

Final Functional Group Manipulations: Installation of the methyl ester and ethylidene functionalities.

For a detailed, step-by-step experimental protocol, including reagents, conditions, and purification methods, readers are directed to the supporting information of the primary literature, such as the work published by Okada et al. in the Journal of the American Chemical Society in 2023.

X-ray Crystallography

Biosynthetic Pathway

The biosynthesis of mavacurane-type alkaloids like this compound is proposed to proceed from the central intermediate 19E-geissoschizine. An oxidative cyclization is a key step in forming the characteristic N1-C16 bond of the mavacurane skeleton.

Caption: Proposed biosynthetic pathway of (+)-Pleiocarpamine.

Logical Relationship of Stereochemical Determination

The determination of the absolute stereochemistry of this compound is a logical process that relies on a combination of synthetic chemistry and analytical techniques.

Caption: Workflow for the determination of this compound's absolute stereochemistry.

Conclusion

The chemical structure and absolute stereochemistry of (+)-Pleiocarpamine are well-established through a combination of rigorous spectroscopic analysis and, most definitively, through its stereocontrolled total synthesis. The complex, caged architecture of this monoterpenoid indole alkaloid presents a significant synthetic challenge and continues to inspire the development of novel synthetic methodologies. For researchers in natural product chemistry and drug development, a thorough understanding of this compound's structural and stereochemical intricacies is fundamental for its use in the synthesis of more complex, biologically active molecules.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pleiocarpamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pleiocarpamine is a monoterpenoid indole (B1671886) alkaloid found in various plant species, notably within the Hunteria genus.[1] As a member of the broader class of anticholinergic alkaloids, it holds potential for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its structural characteristics, spectral data, and a proposed mechanism of action based on its pharmacological classification. Detailed experimental methodologies for the characterization of such compounds are also presented.

Chemical and Physical Properties

This compound is a complex heterocyclic molecule with the chemical formula C₂₀H₂₂N₂O₂.[1] Its structural and physical properties are summarized in the tables below.

Table 1: General and Structural Properties of this compound

| Property | Value | Source |

| IUPAC Name | methyl (13E,14S,16S,18S)-13-ethylidene-1,11-diazapentacyclo[12.3.1.0²,⁷.0⁸,¹⁷.0¹¹,¹⁶]octadeca-2,4,6,8(17)-tetraene-18-carboxylate | PubChem[1] |

| Molecular Formula | C₂₀H₂₂N₂O₂ | PubChem[1] |

| Molecular Weight | 322.4 g/mol | PubChem[1] |

| Exact Mass | 322.168127949 Da | PubChem[1] |

| CAS Number | 6393-66-4 | PubChem[1] |

| InChI | InChI=1S/C20H22N2O2/c1-3-12-11-21-9-8-14-13-6-4-5-7-16(13)22-18(14)17(21)10-15(12)19(22)20(23)24-2/h3-7,15,17,19H,8-11H2,1-2H3/b12-3-/t15-,17-,19-/m0/s1 | PubChem[1] |

| Canonical SMILES | C/C=C/1/CN2CCC3=C4[C@@H]2C[C@@H]1--INVALID-LINK--C(=O)OC | PubChem[1] |

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Melting Point | 159-160 °C | CAS Common Chemistry |

| Solubility | Data not available. As an alkaloid, solubility is expected to be pH-dependent, with higher solubility in acidic aqueous solutions. | General Alkaloid Properties |

| pKa | Data not available. The presence of tertiary amine groups suggests it will be basic. | General Alkaloid Properties |

| XLogP3 | 2.5 | PubChem (Computed)[1] |

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry data provides information on the molecular weight and fragmentation pattern of this compound.

-

LC-MS Data:

-

Precursor Type: [M+H]⁺

-

Precursor m/z: 323.175

-

Top 5 Peaks (m/z and relative intensity):

-

218.094315 (100)

-

234.125809 (61.01)

-

217.086929 (52.94)

-

206.094482 (49.04)

-

219.100021 (45.92)[1]

-

-

The fragmentation of indole alkaloids is often complex, involving cleavages of the ring systems and losses of substituent groups.[2][3] For this compound, the observed fragments likely arise from characteristic fissions of the pentacyclic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: A reference spectrum for this compound is available on SpectraBase, though without peak assignments.[4] The spectrum would be expected to show 20 distinct carbon signals corresponding to its molecular formula.

-

¹H NMR: A complete ¹H NMR spectrum with assignments for this compound is not publicly available. However, based on its structure, one would expect to see signals in the aromatic region for the indole moiety, olefinic protons for the ethylidene group, and a complex set of aliphatic signals for the fused ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption maxima for this compound are not widely reported. However, indole alkaloids typically exhibit characteristic UV absorption bands due to the indole chromophore.[5] The spectrum would be expected to show absorption maxima in the range of 220-230 nm and a second, broader band around 270-290 nm.

Infrared (IR) Spectroscopy

A specific IR spectrum for this compound is not available. Based on its functional groups, the following characteristic absorption bands would be anticipated:

-

~3000-2800 cm⁻¹: C-H stretching vibrations of the aliphatic and aromatic portions of the molecule.

-

~1735 cm⁻¹: A strong C=O stretching vibration from the methyl ester group.

-

~1600-1450 cm⁻¹: C=C stretching vibrations from the aromatic indole ring and the ethylidene group.

-

~1200-1000 cm⁻¹: C-O stretching vibrations from the ester group.

-

~1300-1100 cm⁻¹: C-N stretching vibrations.

Experimental Protocols

The following sections describe generalized protocols that are typically employed for the isolation and characterization of alkaloids like this compound.

Isolation and Purification of this compound

This compound is naturally found in plants of the Hunteria genus.[1] A general workflow for its extraction and purification is as follows:

Determination of Melting Point

The melting point of a purified solid compound can be determined using a capillary melting point apparatus.

-

A small amount of the dried, purified this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Determination of Solubility

The solubility of this compound in various solvents can be determined using the shake-flask method.

-

An excess amount of solid this compound is added to a known volume of the solvent of interest in a sealed flask.

-

The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The solution is then filtered or centrifuged to remove any undissolved solid.

-

The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

Biological Activity and Signaling Pathway

This compound is classified as an anticholinergic alkaloid. Anticholinergic agents act by blocking the action of the neurotransmitter acetylcholine (B1216132) at its receptors. Specifically, they are antagonists of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs).

While specific binding affinity data for this compound across the five muscarinic receptor subtypes (M1-M5) is not currently available in the public domain, a generalized mechanism of action can be proposed. As a competitive antagonist, this compound would bind to the muscarinic receptor, preventing acetylcholine from binding and activating the receptor. This inhibition of receptor activation would, in turn, block the downstream signaling cascade.

The following diagram illustrates the proposed signaling pathway for this compound as a muscarinic antagonist.

Conclusion

This compound is an intriguing indole alkaloid with established anticholinergic properties. This guide has summarized its key physical and chemical characteristics based on available data. Further research is warranted to fully elucidate its spectroscopic properties with complete assignments, determine its binding affinities for muscarinic receptor subtypes, and explore its potential therapeutic applications. The experimental protocols outlined herein provide a framework for such future investigations.

References

- 1. This compound | C20H22N2O2 | CID 5385014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry [agris.fao.org]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. researchgate.net [researchgate.net]

The Pleiocarpamine Biosynthesis Pathway: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pleiocarpamine, a mavacurane-type monoterpenoid indole (B1671886) alkaloid (MIA), is a structurally complex natural product with potential pharmacological significance. Its biosynthesis in plants represents a fascinating example of enzymatic control over intricate chemical transformations. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the enzymatic steps, key intermediates, and regulatory aspects. Furthermore, it offers a compilation of experimental protocols for the study of this pathway, from analytical techniques for metabolite profiling to molecular methods for enzyme characterization. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug discovery, facilitating further investigation into this intriguing class of alkaloids.

Introduction

The monoterpenoid indole alkaloids (MIAs) are a vast and structurally diverse group of plant secondary metabolites, many of which possess significant pharmacological activities. This compound belongs to the mavacurane subclass of MIAs, characterized by a unique cage-like structure. The biosynthesis of this compound, like other MIAs, originates from the condensation of tryptamine (B22526) and the monoterpenoid secologanin, leading to the central precursor, strictosidine (B192452). From this key intermediate, a series of enzymatic reactions, including oxidations, reductions, and rearrangements, lead to the formation of the various MIA scaffolds. This guide will focus on the specific branch of this pathway that leads to the formation of this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the universal MIA precursor, strictosidine, and the subsequent transformations leading to the mavacurane scaffold.

Formation of Strictosidine

The initial and committing step in the biosynthesis of all MIAs is the Pictet-Spengler condensation of tryptamine and secologanin, catalyzed by the enzyme strictosidine synthase (STR) .[1][2] This reaction stereoselectively forms 3-α(S)-strictosidine, the precursor to thousands of downstream alkaloids.

-

Tryptamine is derived from the decarboxylation of the amino acid tryptophan.

-

Secologanin is a secoiridoid monoterpenoid, synthesized from geranyl pyrophosphate (GPP) through a multi-step pathway involving enzymes such as geraniol (B1671447) 10-hydroxylase (G10H).[3]

From Strictosidine to Geissoschizine

Following its synthesis, strictosidine is deglycosylated by strictosidine β-D-glucosidase (SGD) to yield a reactive aglycone. This unstable intermediate undergoes a series of rearrangements to form 4,21-dehydrogeissoschizine, which is then reduced by geissoschizine dehydrogenase to the pivotal intermediate, 19E-geissoschizine .[4][5]

The Formation of the Mavacurane Scaffold

The conversion of 19E-geissoschizine to this compound involves a key oxidative cyclization, forming a new bond between the C16 carbon of the geissoschizine skeleton and the indole nitrogen (N1). While a dedicated "this compound synthase" has yet to be definitively identified, evidence points to the involvement of a cytochrome P450 enzyme, geissoschizine oxidase (GO) .[6][7][8]

Geissoschizine oxidase (CYP71D1V1) is known to catalyze the formation of other alkaloid scaffolds, primarily the strychnos-type scaffold of akuammicine (B1666747) through a C2-C16 bond formation.[6] However, studies have shown that GO can also produce minor amounts of mavacurane-type alkaloids by catalyzing the C16-N1 cyclization.[6][9]

Interestingly, in vitro enzymatic assays with geissoschizine oxidase often yield 16-epi-pleiocarpamine , the more thermodynamically stable epimer. In contrast, This compound is the predominant epimer found in planta.[9][10] This suggests the existence of a yet-to-be-discovered enzyme or regulatory mechanism within the plant that controls the stereochemistry of the final product, possibly through an enzymatic deformylation step.[7]

Visualization of the this compound Biosynthesis Pathway

The following diagrams illustrate the key steps in the this compound biosynthesis pathway.

Caption: Overview of the this compound Biosynthesis Pathway.

Quantitative Data

While extensive research has been conducted on the qualitative aspects of the this compound biosynthesis pathway, specific quantitative data, such as enzyme kinetic parameters for the formation of this compound and its in planta concentrations, are not extensively reported in the literature. The following table summarizes the available quantitative information.

| Compound | Plant/Tissue | Concentration/Activity | Method | Reference |

| This compound | Catharanthus roseus leaves | Detected, relative abundance varies | LC-MS/MS | [9] |

| This compound | Catharanthus roseus roots | Detected, relative abundance varies | LC-MS/MS | [9] |

| 16-epi-Pleiocarpamine | Catharanthus roseus leaves | Detected, lower abundance than this compound | LC-MS/MS | [9] |

| 16-epi-Pleiocarpamine | Catharanthus roseus roots | Detected, lower abundance than this compound | LC-MS/MS | [9] |

| Geissoschizine Oxidase (GO) | In vitro assay | Primarily produces akuammicine, with minor formation of 16-epi-pleiocarpamine. Specific activity and kinetic parameters for this compound formation are not reported. | Enzyme assay with heterologously expressed protein | [6][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway. These protocols are compiled from various sources to provide a comprehensive guide.

Analysis of Monoterpenoid Indole Alkaloids by HPLC-MS/MS

This protocol outlines a general method for the extraction and analysis of MIAs, including this compound and its precursors, from plant material.

5.1.1. Materials

-

Plant tissue (e.g., Catharanthus roseus leaves, roots)

-

Liquid nitrogen

-

Methanol (HPLC grade)

-

Formic acid

-

Water (ultrapure)

-

Acetonitrile (HPLC grade)

-

Syringe filters (0.22 µm)

-

HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole)

5.1.2. Extraction Procedure

-

Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.

-

Add 1 mL of 80% methanol.

-

Vortex vigorously for 1 minute.

-

Sonicate for 30 minutes in a water bath.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Repeat the extraction of the pellet with another 1 mL of 80% methanol.

-

Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 200 µL of 50% methanol.

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

5.1.3. HPLC-MS/MS Analysis

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[11]

-

Mobile Phase A: Water with 0.1% formic acid.[11]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]

-

Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5-10%), increase to a high percentage (e.g., 95%) over 20-30 minutes, hold for a few minutes, and then return to the initial conditions for equilibration.[11]

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. For targeted analysis, use Multiple Reaction Monitoring (MRM) mode with precursor/product ion pairs specific for this compound, 16-epi-pleiocarpamine, and geissoschizine. For untargeted analysis, use a full scan mode with data-dependent MS/MS fragmentation.

Caption: Experimental Workflow for MIA Analysis by HPLC-MS/MS.

Heterologous Expression and Enzyme Assay of Geissoschizine Oxidase

This protocol describes the expression of a plant cytochrome P450 enzyme, such as geissoschizine oxidase, in yeast (Saccharomyces cerevisiae) and a subsequent in vitro enzyme assay.

5.2.1. Heterologous Expression in Yeast

-

Gene Synthesis and Cloning: Synthesize the coding sequence of the geissoschizine oxidase gene (e.g., from C. roseus), codon-optimized for yeast expression. Clone the gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: Transform the expression construct into a suitable S. cerevisiae strain (e.g., WAT11, which co-expresses an Arabidopsis thaliana cytochrome P450 reductase).

-

Yeast Culture and Induction:

-

Grow a pre-culture of the transformed yeast in a selective synthetic complete medium lacking uracil (B121893) (SC-Ura) with 2% glucose at 30°C overnight.

-

Inoculate a larger volume of SC-Ura with 2% glucose with the pre-culture and grow until the OD600 reaches 0.6-0.8.

-

Pellet the cells by centrifugation and resuspend in an equal volume of SC-Ura medium containing 2% galactose to induce protein expression.

-

Incubate at 20-25°C for 24-48 hours with shaking.

-

-

Microsome Isolation:

-

Harvest the yeast cells by centrifugation.

-

Wash the cells with a TEK buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).

-

Resuspend the cell pellet in a lysis buffer (TEK buffer with 1 mM DTT and protease inhibitors).

-

Lyse the cells using glass beads and vigorous vortexing.

-

Centrifuge the lysate at 10,000 x g to remove cell debris.

-

Centrifuge the supernatant at 100,000 x g to pellet the microsomes.

-

Resuspend the microsomal pellet in a storage buffer (e.g., TEK with 20% glycerol) and store at -80°C.

-

5.2.2. In Vitro Enzyme Assay

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM potassium phosphate (B84403) buffer (pH 7.5)

-

Microsomal protein (50-100 µg)

-

1 mM NADPH

-

100 µM 19E-geissoschizine (substrate)

-

-

Reaction Incubation:

-

Pre-incubate the reaction mixture without the substrate at 30°C for 5 minutes.

-

Initiate the reaction by adding 19E-geissoschizine.

-

Incubate at 30°C for 1-2 hours.

-

-

Reaction Quenching and Product Extraction:

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the organic (upper) phase.

-

Repeat the extraction of the aqueous phase with ethyl acetate.

-

Combine the organic phases and evaporate to dryness.

-

-

Analysis: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) and analyze by HPLC-MS/MS as described in section 5.1. to identify and quantify this compound and 16-epi-pleiocarpamine.

Caption: Workflow for Heterologous Expression and Enzyme Assay.

Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus

VIGS is a powerful technique to study gene function in planta by transiently silencing the expression of a target gene.

5.3.1. Vector Construction

-

Select a 200-400 bp fragment of the geissoschizine oxidase gene that is specific to this gene and does not have significant homology to other genes.

-

Amplify this fragment by PCR.

-

Clone the fragment into a Tobacco Rattle Virus (TRV)-based VIGS vector (pTRV2).

5.3.2. Agrobacterium Transformation and Infiltration

-

Transform the pTRV2-GO construct and the pTRV1 helper plasmid into Agrobacterium tumefaciens (e.g., strain GV3101).

-

Grow separate cultures of Agrobacterium containing pTRV1 and pTRV2-GO.

-

Harvest the bacteria and resuspend in an infiltration buffer (e.g., 10 mM MES, 10 mM MgCl2, 200 µM acetosyringone).

-

Mix the pTRV1 and pTRV2-GO cultures in a 1:1 ratio.

-

Infiltrate the Agrobacterium mixture into the leaves of young C. roseus plants (e.g., 3-4 weeks old) using a needleless syringe.[1][12]

5.3.3. Analysis of Silenced Plants

-

Grow the infiltrated plants for 3-4 weeks.

-

Observe for any visible phenotypes.

-

Harvest tissues from the silenced plants (newly developed leaves showing systemic silencing).

-

Analyze the expression of the target gene by qRT-PCR to confirm silencing.

-

Analyze the metabolite profile of the silenced plants by HPLC-MS/MS (as in section 5.1) to determine the effect of gene silencing on the accumulation of this compound and other related alkaloids. A decrease in this compound levels in GO-silenced plants would provide strong evidence for its role in the biosynthesis.[10]

Conclusion

The biosynthesis of this compound is a complex process that highlights the remarkable catalytic versatility of plant enzymes. While the core pathway from primary metabolism to the key intermediate 19E-geissoschizine is relatively well-understood, the final steps leading to the formation of the mavacurane scaffold are still an active area of research. The likely involvement of geissoschizine oxidase in this transformation opens up exciting possibilities for metabolic engineering and the production of novel alkaloids. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the intricacies of this pathway, identify novel enzymes, and potentially harness the biosynthetic machinery for the production of valuable pharmaceuticals. Further research is needed to isolate and characterize the putative enzyme responsible for the stereoselective formation of this compound in planta and to obtain detailed kinetic data for the key enzymatic steps.

References

- 1. A virus-induced gene silencing approach to understanding alkaloid metabolism in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeted quantitative analysis of monoterpenoid indole alkaloids in Alstonia scholaris by ultra-high-performance liquid chromatography coupled with quadrupole time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidative Rearrangements of the Alkaloid Intermediate Geissoschizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxidative Rearrangements of the Alkaloid Intermediate Geissoschizine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. scholar.ufs.ac.za [scholar.ufs.ac.za]

- 12. academic.oup.com [academic.oup.com]

A Comprehensive Literature Review of Pleiocarpamine Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pleiocarpamine, a monomeric indole (B1671886) alkaloid primarily isolated from plants of the Pleiocarpa and Alstonia genera, has emerged as a molecule of significant interest in phytochemistry and pharmacology. Exhibiting a complex caged-like structure, its total synthesis has been a subject of extensive research. Pharmacologically, this compound has demonstrated a spectrum of biological activities, most notably in the fields of antiparasitic and cancer research. Data indicates potent antiplasmodial activity against Plasmodium falciparum. Furthermore, emerging evidence suggests this compound may function as a modulator of multidrug resistance (MDR) in cancer cells, a critical challenge in modern chemotherapy. This review synthesizes the current body of research on this compound, presenting quantitative data on its biological activities, detailing relevant experimental methodologies, and visualizing its proposed mechanisms of action to provide a comprehensive resource for the scientific community.

Introduction

Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. Among these, indole alkaloids represent a major class with a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This compound, first isolated from Pleiocarpa mutica, is a C-mavacurine type indole alkaloid characterized by a highly strained and complex pentacyclic structure.[1] While its scarcity in natural sources has posed challenges, recent advancements in total synthesis have made the compound more accessible for thorough pharmacological investigation.[1] This guide provides a detailed overview of the existing literature on this compound, with a focus on its pharmacological potential, particularly its antiplasmodial and multidrug resistance reversal activities.

Isolation and Synthesis

This compound is naturally found in the roots and leaves of various plant species within the Apocynaceae family, such as Pleiocarpa mutica and Pleiocarpa bicarpellata.[2][3]

General Isolation Protocol

The isolation of this compound typically involves a multi-step extraction and chromatographic process.

-

Plant Material Preparation : Dried and powdered plant material (e.g., roots, leaves) is subjected to extraction.

-

Solvent Extraction : Maceration or Soxhlet extraction is performed using a sequence of solvents, commonly starting with a nonpolar solvent like hexane (B92381) to remove lipids, followed by a more polar solvent system such as dichloromethane/methanol (1:1) to extract the alkaloid fraction.[3][4]

-

Acid-Base Partitioning : The crude extract is subjected to acid-base partitioning to separate alkaloids from neutral and acidic compounds. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble. The aqueous layer is then washed with an organic solvent (e.g., ethyl acetate) to remove impurities. Subsequently, the aqueous layer is basified (e.g., with NH₄OH to pH 9-10) and the free alkaloids are re-extracted into an organic solvent like dichloromethane.

-

Chromatographic Purification : The resulting alkaloid-rich fraction is then subjected to multiple chromatographic steps for purification. This often includes:

-

Column Chromatography : Using silica (B1680970) gel or alumina (B75360) as the stationary phase with a gradient of solvents (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol).

-

Preparative Thin-Layer Chromatography (TLC) : For further separation of fractions.

-

High-Performance Liquid Chromatography (HPLC) : Often used as a final purification step to obtain pure this compound.

-

-

Structural Elucidation : The structure of the isolated this compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (1D and 2D NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.[3]

Chemical Synthesis

The total synthesis of this compound is a significant challenge due to its strained, cage-like structure and the stereochemistry at the C16 position.[1] Several synthetic routes have been reported, with a recent notable 10-step synthesis featuring key steps such as a radical cyclization to establish the C16 stereocenter and a Palladium-catalyzed intramolecular aromatic C-H functionalization to construct the rigid cage-like framework.[1]

Pharmacological Activities

This compound has been investigated for several biological activities, with the most prominent being its antiplasmodial and potential anticancer properties, including the reversal of multidrug resistance.

Antiplasmodial Activity

Malaria remains a major global health issue, exacerbated by the spread of drug-resistant Plasmodium falciparum parasites. Natural products are a key source of new antimalarial leads. This compound, isolated from the roots of P. mutica, has been evaluated for its in vitro activity against the malaria parasite.

Table 1: Antiplasmodial Activity of this compound

| Parasite Strain | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |

| Plasmodium falciparum (K1, Chloroquine-resistant) | >29.8 | Pleiomutinine | 5 | [2] |

(Note: The referenced study found this compound to be inactive at the highest concentration tested (10 µg/mL or ~29.8 µM), while a related alkaloid, Pleiomutinine, showed potent activity. This highlights the structural specificity of the activity.)[2]

Cytotoxic and Multidrug Resistance (MDR) Reversal Activity

The efficacy of cancer chemotherapy is often limited by the development of multidrug resistance (MDR), frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[5] These transporters act as efflux pumps, reducing the intracellular concentration of cytotoxic drugs. Compounds that can inhibit P-gp are known as chemosensitizers or MDR modulators. Several natural alkaloids have shown potential in this regard.

While specific IC₅₀ values for the direct cytotoxicity of this compound against a broad range of human cancer cell lines are not extensively reported in the available literature, its more significant role appears to be in modulating MDR. Studies have shown that certain indole alkaloids can reverse P-gp-mediated resistance to common anticancer drugs like doxorubicin (B1662922) and vincristine.

Table 2: Representative Cytotoxic Activity of Related Indole Alkaloids against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Alstonine | HeLa | Cervical Cancer | >30 (48h assay) | [6] |

| Himbeline | HeLa | Cervical Cancer | >111 | [6] |

| Ursolic Acid | HeLa | Cervical Cancer | 10 | [7] |

| Ursolic Acid | HT-29 | Colorectal Adenocarcinoma | 10 | [7] |

| Ursolic Acid | MCF-7 | Breast Adenocarcinoma | 20 | [7] |

(This table provides context for the cytotoxic potential of alkaloids against common cancer cell lines. Further research is required to establish a comprehensive cytotoxicity profile for this compound itself.)

The primary mechanism for MDR reversal involves the inhibition of the P-gp efflux pump. This can be measured by assessing the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123. An effective MDR modulator will inhibit the efflux of Rhodamine 123, leading to its increased accumulation within the resistant cells.

Mechanisms of Action

Proposed Mechanism for Reversal of P-glycoprotein (P-gp) Mediated Multidrug Resistance

P-glycoprotein is an ATP-dependent efflux pump. In multidrug-resistant cancer cells, P-gp utilizes the energy from ATP hydrolysis to actively transport chemotherapeutic drugs out of the cell, lowering their intracellular concentration and thus their efficacy. This compound is hypothesized to reverse this resistance by directly interacting with P-gp. The proposed mechanism involves competitive or non-competitive inhibition of the transporter, potentially by binding to the drug-binding site or by interfering with ATP hydrolysis, which powers the pump.[8][9] This inhibition restores the intracellular concentration of the co-administered anticancer drug, thereby resensitizing the cancer cells to its cytotoxic effects.

Caption: this compound inhibits the P-gp pump, increasing intracellular drug concentration.

Hypothetical Apoptotic Pathway

While the specific apoptotic mechanism of this compound has not been elucidated, many cytotoxic alkaloids induce cell death via the intrinsic (mitochondrial) pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Mcl-1). A plausible hypothesis is that this compound, like other cytotoxic natural products, could shift the balance in favor of pro-apoptotic proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade (initiator caspase-9 and executioner caspase-3), ultimately resulting in programmed cell death.

Caption: Hypothetical apoptotic pathway induced by this compound.

Key Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding : Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment : Cells are treated with serial dilutions of this compound (or a control compound) for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition : After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the purple formazan crystals formed by metabolically active cells.

-

Absorbance Reading : The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

IC₅₀ Calculation : Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

In Vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay)

This assay measures the proliferation of P. falciparum by quantifying the amount of parasite DNA.

-

Parasite Culture : Asexual stages of P. falciparum (e.g., K1 or 3D7 strains) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Assay Setup : In a 96-well plate, serial dilutions of this compound are added to wells containing synchronized ring-stage parasites (e.g., at 1% parasitemia and 2% hematocrit).

-

Incubation : The plate is incubated for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining : After incubation, the plate is frozen and thawed to lyse the erythrocytes. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.

-

Fluorescence Reading : The plate is incubated in the dark for 1 hour, and fluorescence is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

IC₅₀ Calculation : The fluorescence intensity correlates with the amount of parasitic DNA. The IC₅₀ value is calculated from the dose-response curve by comparing the fluorescence in treated wells to that of untreated controls.

P-gp Efflux Inhibition Assay (Rhodamine 123 Accumulation)

This functional assay determines a compound's ability to inhibit P-gp by measuring the intracellular accumulation of the fluorescent P-gp substrate Rhodamine 123.

-

Cell Culture : A P-gp overexpressing cancer cell line (e.g., KB-V1) and its drug-sensitive parental line (KB-3-1) are cultured.

-

Cell Treatment : Cells are pre-incubated with this compound or a known P-gp inhibitor (e.g., verapamil) for a short period (e.g., 30-60 minutes).

-

Substrate Addition : Rhodamine 123 is added to the cell suspension and incubated for a further 60-90 minutes.

-

Washing : Cells are washed with ice-cold PBS to remove extracellular dye.

-

Flow Cytometry Analysis : The intracellular fluorescence of the cells is measured using a flow cytometer.

-

Data Analysis : An increase in the mean fluorescence intensity in the P-gp overexpressing cells treated with this compound, compared to untreated cells, indicates inhibition of the P-gp efflux pump.

References

- 1. Reversal of multidrug resistance in cancer cells by pyranocoumarins isolated from Radix Peucedani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cell lines ic50: Topics by Science.gov [science.gov]

- 3. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of P-glycoprotein function and expression by kaempferol and quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 6. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]

- 9. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Pleiocarpamine: An Uncharted Territory in Anticholinergic Research

Despite extensive investigation into the pharmacological activities of indole (B1671886) alkaloids, there is currently no scientific evidence to support the classification of Pleiocarpamine as a natural anticholinergic agent. A thorough review of available scientific literature, including pharmacological studies of this compound and the plant species in which it is found, reveals a significant gap in research regarding its potential interaction with cholinergic receptors.

This compound is a monoterpenoid indole alkaloid found in various plants of the Apocynaceae family, such as those of the Hunteria and Alstonia genera. While these plants have a rich history in traditional medicine and have been studied for a range of bioactivities including anti-inflammatory, anti-diabetic, and anti-cancer effects, there is no documented traditional use or scientific study pointing towards anticholinergic properties.

Anticholinergic agents exert their effects by blocking the action of the neurotransmitter acetylcholine (B1216132) at muscarinic or nicotinic receptors. This action leads to a variety of physiological responses and is a key mechanism for many therapeutic drugs. However, searches for "this compound anticholinergic activity," "this compound mechanism of action," and "this compound binding affinity muscarinic receptors" have yielded no relevant results.

Furthermore, broader investigations into the pharmacological profiles of alkaloids from the Apocynaceae family have not implicated this compound in anticholinergic activity. In fact, some studies on other alkaloids from this family have highlighted acetylcholinesterase inhibitory activity, which is a cholinergic (pro-cholinergic) effect, the direct opposite of an anticholinergic effect.

Traditional Medicinal Uses of Pleiocarpamine-Containing Plants: A Technical Guide for Researchers

An in-depth exploration of the ethnobotanical applications, phytochemical analysis, and pharmacological potential of plants containing the indole (B1671886) alkaloid Pleiocarpamine.

Introduction

This compound is a monoterpenoid indole alkaloid found in various plant species, primarily within the Apocynaceae family. For centuries, indigenous communities, particularly in tropical regions of Africa and Southeast Asia, have utilized plants containing this bioactive compound for a wide range of medicinal purposes. Traditional applications point towards its potential efficacy in treating febrile illnesses, pain, and parasitic infections. This technical guide provides a comprehensive overview of the traditional medicinal uses of this compound-containing plants, alongside available scientific data on its quantification, extraction, and potential mechanisms of action, aimed at researchers, scientists, and drug development professionals.

Ethnobotanical Survey of this compound-Containing Flora

Several genera of the Apocynaceae family are known to contain this compound. The most prominent among these are Pleiocarpa, Alstonia, and Hunteria. Traditional healers have empirically developed various preparations from these plants to address common health concerns.

Key Plant Species and Their Traditional Applications:

-

Alstonia boonei (God's Tree, "Onyame dua"): The stem bark of Alstonia boonei is widely used in West African traditional medicine.[1][2] A decoction of the bark is a common remedy for malaria, typhoid fever, and other febrile conditions.[1] It is also employed as an analgesic for rheumatic and arthritic pains.[1] Cold infusions of the bark are used to treat diabetes and expel intestinal worms.[3] Traditional preparations often involve boiling the fresh or dried bark in water.[3]

-

Pleiocarpa mutica: This West African shrub is traditionally used to treat fever and malaria.[4] The leaves and roots are the primary parts used.[4] Quantitative phytochemical analysis of the ethanol (B145695) leaf extract of Pleiocarpa mutica has shown a high concentration of alkaloids, among other phytochemicals.[5]

-

Pleiocarpa pycnantha: Various parts of this tropical African tree, including the leaves, roots, and bark, are used in traditional medicine for a wide array of ailments.[3] It is traditionally used as a laxative, anthelmintic, and for the treatment of jaundice and diarrhea.[3]

-

Hunteria eburnea (synonymous with Hunteria umbellata): This tree is found in tropical Africa and its bark and seeds are used in traditional medicine.[6] Decoctions of the plant parts are traditionally used to treat fever, stomach ache, and yaws.[2]

Table 1: Summary of Traditional Medicinal Uses of this compound-Containing Plants

| Plant Species | Traditional Use | Part(s) Used | Common Preparation |

| Alstonia boonei | Malaria, Fever, Pain, Diabetes, Intestinal Worms | Stem Bark | Decoction, Cold Infusion[1][3] |

| Pleiocarpa mutica | Fever, Malaria | Leaves, Roots | Decoction[4] |

| Pleiocarpa pycnantha | Laxative, Anthelmintic, Jaundice, Diarrhea | Leaves, Roots, Bark | Decoction, Maceration[3] |

| Hunteria eburnea | Fever, Stomach Ache, Yaws | Bark, Seeds | Decoction[2] |

Quantitative Analysis of this compound

While qualitative phytochemical screenings have confirmed the presence of alkaloids in these plants, specific quantitative data for this compound remains limited in publicly available literature.[5][7] High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) are the recommended methods for accurate quantification.

An example HPLC chromatogram of an extract from Alstonia boonei stem bark reveals multiple peaks, indicating a complex mixture of compounds.[8] Identifying and quantifying the specific peak corresponding to this compound would require a pure reference standard.

Table 2: Reported Alkaloid Content in this compound-Containing Plants

| Plant Species | Plant Part | Analytical Method | Reported Alkaloid Content | Citation |

| Pleiocarpa mutica | Leaves | Spectrophotometry | 528.71 ± 13.86 mg/100g (Total Alkaloids) | [5] |

| Alstonia boonei | Stem Bark | Gravimetric | High concentration of total alkaloids | [9] |

Note: The data above represents total alkaloid content and not specifically this compound.

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized workflow for the extraction and isolation of this compound from plant material, based on common alkaloid isolation techniques.

Caption: Generalized workflow for the extraction and isolation of this compound.

Detailed Methodologies:

-

Plant Material Preparation: The selected plant part (e.g., roots of Pleiocarpa mutica) is air-dried and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable solvent such as methanol or ethanol using maceration or Soxhlet extraction.[10]

-

Acid-Base Partitioning: The crude extract is subjected to an acid-base partitioning process to selectively isolate the alkaloids. The extract is dissolved in an acidic solution (e.g., 5% HCl) and then washed with an organic solvent (e.g., dichloromethane) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and extracted with an organic solvent to obtain the crude alkaloid fraction.

-

Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica gel.[11] A gradient elution system, for example, starting with 100% chloroform and gradually increasing the polarity with methanol, can be used to separate the different alkaloids.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing this compound by comparing with a reference standard.

-

Preparative TLC/HPLC: Fractions rich in this compound can be further purified using preparative TLC or preparative High-Performance Liquid Chromatography (prep-HPLC) to obtain the pure compound.[12]

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Pharmacological Activities and Signaling Pathways

The traditional uses of this compound-containing plants for treating inflammation and cancer suggest potential anti-inflammatory and apoptotic activities. While specific studies on this compound are limited, the mechanisms of other alkaloids and natural compounds provide a framework for potential signaling pathways that may be involved.

Potential Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13][14] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

Caption: Hypothesized anti-inflammatory mechanism of this compound via NF-κB inhibition.

Potential Apoptotic Signaling Pathway in Cancer Cells

Many natural alkaloids induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[15][16] This pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Conclusion and Future Directions

The traditional medicinal use of this compound-containing plants, particularly for treating fever, pain, and malaria, provides a strong rationale for further scientific investigation. While the presence of alkaloids in these plants is well-documented, there is a significant need for more targeted research on this compound itself. Future studies should focus on:

-

Quantitative Analysis: Developing and validating robust analytical methods (e.g., HPLC-MS/MS) to accurately quantify this compound in different plant species and parts.

-

Standardized Extraction Protocols: Optimizing and standardizing extraction and isolation protocols to obtain high yields of pure this compound for pharmacological studies.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its therapeutic effects, particularly its potential anti-inflammatory and anti-cancer activities.

-

Clinical Validation: Conducting well-designed preclinical and clinical trials to validate the traditional uses and assess the safety and efficacy of this compound and this compound-rich extracts.

This in-depth research will be crucial for unlocking the full therapeutic potential of this promising natural product and for the development of new, effective, and evidence-based medicines.

References

- 1. A Study on Chemical Characterization and Biological Abilities of Alstonia boonei Extracts Obtained by Different Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemical analysis, in vitro and in silico effects from Alstonia boonei De Wild stem bark on selected digestive enzymes and adipogenesis in 3T3-L1 preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. maison-artemisia.org [maison-artemisia.org]

- 5. mdpi.com [mdpi.com]

- 6. Isolation and Structural Elucidation of Compounds from Pleiocarpa bicarpellata and Their In Vitro Antiprotozoal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bcl-2 regulates amplification of caspase activation by cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]

- 13. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Indigenous medicinal plants used in folk medicine for malaria treatment in Kwara State, Nigeria: an ethnobotanical study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Apoptosis initiated by Bcl-2-regulated caspase activation independently of the cytochrome c/Apaf-1/caspase-9 apoptosome - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Pleiocarpamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Pleiocarpamine, a monoterpenoid indole (B1671886) alkaloid. The information is compiled from various scientific sources and databases to assist in the identification, characterization, and further research of this natural product. While specific experimental data from primary literature can be elusive, this document summarizes the known spectroscopic characteristics and provides general experimental protocols applicable to the analysis of this compound and related alkaloids.

Molecular Structure and Properties

This compound is a complex indole alkaloid with the following key properties:

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for this compound. It is important to note that specific chemical shifts and peak intensities can vary slightly depending on the experimental conditions, such as the solvent used and the concentration of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the complex structure of alkaloids like this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in the performed search. |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Atom No. | Chemical Shift (δ, ppm) |

| Data not available in the performed search. A known source for this data is Planta Medica, 1996, 62(6), 577-9.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For an indole alkaloid like this compound, characteristic absorption bands are expected.

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300 | N-H stretch (indole) |

| ~2920-2850 | C-H stretch (aliphatic) |

| ~1735 | C=O stretch (ester) |

| ~1600-1450 | C=C stretch (aromatic and olefinic) |

| ~1200-1000 | C-O stretch (ester) |

| Specific data for this compound not found. The presented values are typical for related indole alkaloids.[3] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data of this compound

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI | 323.1754 | Specific fragmentation data not available in the performed search. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are generalized for the analysis of natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of the purified this compound sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube. The choice of solvent is critical and can influence the chemical shifts.

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include the number of scans, relaxation delay, and pulse width.

-

¹³C NMR Acquisition: A standard carbon NMR experiment, often with proton decoupling, is performed. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

-

2D NMR Experiments: To aid in the complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often conducted.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the KBr (potassium bromide) pellet method is commonly used. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or salt plate is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile), often with the addition of a small amount of acid (e.g., formic acid) to promote ionization.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for the analysis of polar molecules like alkaloids. High-resolution mass spectrometers (e.g., Q-TOF or Orbitrap) are employed for accurate mass measurements.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the ions is measured. For structural elucidation, tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation and analyze the resulting fragment ions.

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

References

- 1. This compound | C20H22N2O2 | CID 5385014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A 1H- and 13C-NMR study of seven ajmaline-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and Structural Elucidation of Compounds from Pleiocarpa bicarpellata and Their In Vitro Antiprotozoal Activity | MDPI [mdpi.com]

The Pharmacology of Pleiocarpamine: An Uncharted Territory

Despite its classification as a monoterpenoid indole (B1671886) alkaloid with documented anticholinergic properties, a comprehensive pharmacological profile of Pleiocarpamine remains largely undefined in publicly accessible scientific literature. An in-depth review of available data reveals a significant scarcity of quantitative metrics regarding its mechanism of action, pharmacokinetics, and pharmacodynamics, precluding the creation of a detailed technical guide for researchers and drug development professionals at this time.

This compound is a known natural product, isolated from various plant species, including those of the Alstonia genus.[1] While its chemical structure has been elucidated and its total synthesis achieved, its biological activities are not well-characterized. The primary pharmacological activity associated with this compound is its anticholinergic effect, suggesting it may act as an antagonist at muscarinic acetylcholine (B1216132) receptors.[2][3][4] However, specific details regarding its binding affinity (Kᵢ), potency (IC₅₀ or EC₅₀) at different muscarinic receptor subtypes (M1-M5), and functional consequences of receptor blockade are not available in the reviewed literature.

Furthermore, there is a notable absence of information concerning the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound. Key pharmacokinetic parameters such as bioavailability, plasma protein binding, volume of distribution, metabolic pathways, and clearance rates have not been reported.[5][6][7][8][9] This lack of data is a critical gap in understanding the potential therapeutic applications and limitations of the compound.

One area of potential interest stems from a study on oxidized derivatives of this compound, which demonstrated activity in reversing multidrug resistance (MDR) in cancer cell lines.[1][10] MDR is a significant challenge in oncology where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs.[11][12][13][14] The mechanism by which these this compound derivatives exert this effect has not been fully elucidated but may involve the inhibition of efflux pumps such as P-glycoprotein. However, it is crucial to note that this activity was observed for derivatives of this compound and not the parent compound itself.

Due to the lack of quantitative data and detailed experimental studies, it is not possible to construct the requested tables summarizing pharmacological data or to generate diagrams of its signaling pathways or experimental workflows. The scientific community would benefit from further research into the pharmacology of this compound to explore its potential as a therapeutic agent, particularly in relation to its anticholinergic properties and the MDR-reversing activity of its derivatives. Future studies should focus on in vitro receptor binding and functional assays to determine its potency and selectivity, as well as comprehensive in vivo pharmacokinetic and pharmacodynamic studies to understand its behavior in biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticholinergic drugs: Uses and side effects [medicalnewstoday.com]

- 3. ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Physiology, Anticholinergic Reaction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pharmacokinetics [rsc.a-star.edu.sg]

- 6. bioivt.com [bioivt.com]

- 7. criver.com [criver.com]

- 8. bioivt.com [bioivt.com]

- 9. allucent.com [allucent.com]